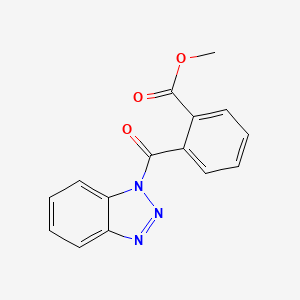

Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate

Description

Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate is a heterocyclic compound featuring a benzotriazole moiety linked via a carbonyl group to a methyl benzoate ester. The benzotriazole unit is renowned for its stability, aromaticity, and versatility in medicinal and industrial applications, such as corrosion inhibition and photostabilization . This compound’s structure combines reactivity (via the triazole ring) and hydrolytic stability (via the ester group), making it a candidate for catalytic, biological, and materials science applications.

Properties

IUPAC Name |

methyl 2-(benzotriazole-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-21-15(20)11-7-3-2-6-10(11)14(19)18-13-9-5-4-8-12(13)16-17-18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRODUVZYVOTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate typically involves the reaction of 1H-1,2,3-benzotriazole with methyl 2-bromobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced derivatives.

Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate exhibits promising antimicrobial properties. Studies indicate its effectiveness against various pathogens, including bacteria and fungi. For instance, it has shown significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Efficacy

In a study conducted by Swamy et al., several derivatives of benzotriazole were evaluated for their antibacterial activity against strains such as Bacillus subtilis and Escherichia coli. The results indicated that compounds similar to this compound exhibited notable antibacterial effects, with some showing potency comparable to standard antibiotics like streptomycin .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 2-(1H-1,2,3-benzotriazole...) | MRSA | 12.5–25 μg/mL |

| Benzotriazole Derivative A | E. coli | 15 μg/mL |

| Benzotriazole Derivative B | Pseudomonas aeruginosa | 20 μg/mL |

Antifungal Properties

The compound also demonstrates antifungal activity. It has been tested against various fungal strains and has shown efficacy in disrupting fungal cell processes .

Case Study: Antifungal Testing

In experiments assessing the antifungal properties of benzotriazole derivatives, this compound showed a significant zone of inhibition against Candida albicans compared to control groups .

Medicinal Chemistry Applications

This compound is being explored for its potential in drug development due to its ability to interact with biological targets effectively.

Drug Development Potential

The unique structure allows for modifications that can enhance its biological activity or selectivity towards specific targets. Research has indicated that benzotriazole derivatives can serve as lead compounds in developing new therapeutic agents for conditions such as cancer and infections .

Case Study: Cancer Research

A study highlighted the potential of benzotriazole derivatives in targeting cancer cells. The compounds were found to induce apoptosis in cancer cell lines while sparing normal cells .

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination compounds with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, the compound’s ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions contributes to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on core functional groups:

| Compound | Key Functional Groups | Applications |

|---|---|---|

| Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate | Benzotriazole, carbonyl, benzoate ester | Enzyme inhibition, corrosion inhibition |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide, N,O-bidentate directing group | Metal-catalyzed C–H functionalization |

| 4-Nitrobenzyl triazole derivatives (e.g., 17c) | Triazole, nitrobenzyl, cyclohexyl carbamoyl | Drug discovery (enzyme-targeted ligands) |

- Benzotriazole vs. Triazole : The benzotriazole in the target compound offers enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler triazoles (e.g., 1,4-substituted triazoles), which are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Ester vs. Amide : The benzoate ester in the target compound is more hydrolytically stable under acidic conditions than the N,O-bidentate amide in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is tailored for coordinating transition metals .

Spectroscopic and Structural Characterization

- NMR Data : The target compound’s benzotriazole and ester groups would produce distinct ¹H-NMR signals (e.g., ester methyl at ~δ 3.9 ppm, aromatic protons at δ 7.5–8.5 ppm), comparable to 4-nitrobenzyl triazole derivatives (δ 7.4–8.3 ppm for aromatic protons) .

- X-ray Crystallography : Structural confirmation of analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide relies on X-ray diffraction refined via programs like SHELXL, a method applicable to the target compound .

Stability and Reactivity

- The benzoate ester in the target compound is less prone to hydrolysis than methyl esters in aqueous media, contrasting with labile azide intermediates in CuAAC syntheses .

- Benzotriazole’s thermal stability exceeds that of non-aromatic triazoles, making the target compound suitable for high-temperature industrial applications .

Biological Activity

Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzotriazole moiety, which is known for its significant reactivity and biological properties. The structure includes a methyl ester group attached to a benzoate ring, further substituted with a benzotriazole carbonyl group. This unique configuration enhances its potential applications in various fields, particularly in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal pathogens. The mechanism of action involves disrupting cellular processes in target organisms, which leads to effective antimicrobial effects.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Bacillus subtilis | Inhibition of growth | |

| Candida albicans | Antifungal activity | |

| Pseudomonas aeruginosa | Moderate inhibition |

Anticancer Properties

The benzotriazole derivatives have also been studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in various studies. Its ability to interact with biological targets makes it a candidate for further investigation in cancer therapeutics.

Case Study: Anticancer Activity

In a study examining the effects of benzotriazole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the benzotriazole moiety can facilitate penetration into microbial cell membranes or cancer cells.

Comparative Analysis with Related Compounds

Table 2: Comparison of Biological Activities Among Benzotriazole Derivatives

Q & A

What are the validated synthetic routes for Methyl 2-(1H-1,2,3-benzotriazole-1-carbonyl)benzoate, and how can reaction yields be optimized?

Answer:

Synthesis of benzotriazole-carbonyl derivatives often employs copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) between terminal alkynes and azides, as demonstrated for structurally similar triazole-containing compounds . For this compound, a plausible route involves:

Coupling Reactions : Reacting methyl 2-(chlorocarbonyl)benzoate with 1H-benzotriazole under anhydrous conditions using a base like triethylamine (Et3N) in tetrahydrofuran (THF) .

Microwave Irradiation : Accelerating reaction kinetics and improving yields (>95% in some cases) by replacing conventional heating with microwave-assisted synthesis .

Optimization Strategies :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Use high-purity reagents (e.g., >98% benzotriazole) to minimize side reactions .

- Adjust stoichiometry (e.g., 1.2:1 benzotriazole:acyl chloride) to drive the reaction to completion.

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Conflicting NMR or IR data may arise from impurities, tautomerism, or crystallographic disorder. To address this:

- Multi-Technique Validation : Combine <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) . For example, in benzotriazole derivatives, the carbonyl signal (C=O) should appear near 165–170 ppm in <sup>13</sup>C NMR .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using programs like SHELXL . For instance, confirms benzotriazole derivatives’ spatial arrangements via X-ray diffraction.

- Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .

What advanced computational methods are suitable for studying the electronic properties of this compound?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties. demonstrates DFT’s utility in correlating solvatochromic behavior with electronic structure in triazole derivatives.

- Molecular Docking : Investigate potential biological interactions (e.g., enzyme inhibition) by docking the compound into active sites using AutoDock Vina or Schrödinger Suite .

- MD Simulations : Assess stability in biological environments (e.g., aqueous solutions or lipid membranes) using GROMACS or AMBER.

How can researchers design experiments to evaluate the compound’s stability under varying conditions?

Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C and monitor degradation via HPLC .

- Photostability : Expose to UV-Vis light (e.g., 254 nm) and track changes using UV spectroscopy.

What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Answer:

- Purification : Column chromatography is impractical for large batches. Replace with recrystallization (e.g., using ethyl acetate/hexane) or flash distillation .

- Yield Drop : Optimize solvent systems (e.g., switch from THF to DMF for better solubility) and catalyst loading (e.g., 5 mol% CuI for CuAAC) .

- Safety : Address exothermic reactions by implementing controlled addition of reagents and temperature monitoring.

How can researchers assess the compound’s potential as a pharmacophore in drug discovery?

Answer:

- In Vitro Screening : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using assays like MTT or Western blotting .

- SAR Studies : Synthesize analogs with modifications to the benzotriazole or benzoate moieties and compare bioactivity .

- ADME Profiling : Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 cell model) .

What crystallographic techniques are critical for confirming the compound’s solid-state structure?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions. Use SHELXL for refinement, as described in and .

- Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from SCXRD .

- Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., π-π stacking in benzotriazole rings) using CrystalExplorer .

How can discrepancies between theoretical and experimental data be addressed in mechanistic studies?

Answer:

- Benchmark Computational Models : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental data for similar compounds .

- Solvent Effects : Include implicit solvent models (e.g., PCM or SMD) in calculations to better match NMR or UV-Vis results .

- Dynamic Effects : Use ab initio molecular dynamics (AIMD) to account for conformational flexibility .

What strategies are recommended for analyzing the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Kinetic Studies : Monitor reaction progress under varying temperatures and concentrations to determine rate laws.

- Isotopic Labeling : Use <sup>18</sup>O or <sup>13</sup>C tracers to identify attack sites (e.g., carbonyl vs. triazole) .

- Computational Mapping : Locate electrophilic hotspots via electrostatic potential (ESP) surfaces generated from DFT .

How can researchers leverage high-throughput screening (HTS) to explore this compound’s applications in materials science?

Answer:

- Luminescence Studies : Screen for fluorescence properties using plate readers and compare quantum yields with standard dyes .

- Polymer Compatibility : Test as a monomer in polymerization reactions (e.g., ROMP or ATRP) and analyze thermal stability .

- Surface Modification : Functionalize nanoparticles (e.g., Au or SiO2) and characterize via TEM and XPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.